molecular formula C17H22N2O2 B8338350 Tert-butyl methyl[(5-phenyl-1H-pyrrol-3-YL)methyl]carbamate

Tert-butyl methyl[(5-phenyl-1H-pyrrol-3-YL)methyl]carbamate

Cat. No.: B8338350
M. Wt: 286.37 g/mol
InChI Key: BVDNRCBFLNZRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl methyl[(5-phenyl-1H-pyrrol-3-YL)methyl]carbamate is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(5-phenyl-1H-pyrrol-3-yl)methyl]carbamate

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19(4)12-13-10-15(18-11-13)14-8-6-5-7-9-14/h5-11,18H,12H2,1-4H3

InChI Key

BVDNRCBFLNZRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CNC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (92 mL) of 5-phenyl-1H-pyrrole-3-carbaldehyde (0.92 g) in methanol was added 40% methylamine solution (1.26 g) at room temperature and the mixture was stirred for 30 min. To the reaction mixture was added sodium borohydride (305 mg) at room temperature and the mixture was stirred for 10 min. Water (200 mL) was added and the mixture was further stirred for 1 hr. Saturated brine (50 mL) was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was dissolved in acetonitrile (48 mL), and di-tert-butyl bicarbonate (1.41 g) was added dropwise at room temperature. The mixture was stirred for 1.5 hr and partitioned with water and ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→4:1) to give the title compound as colorless crystals (yield 0.99 g, 64%).
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
64%

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